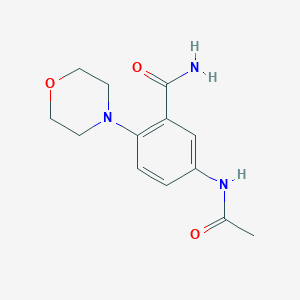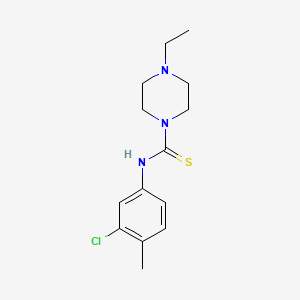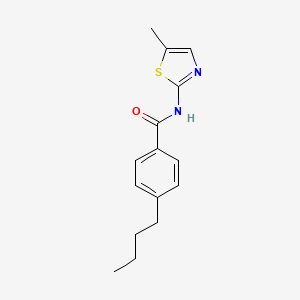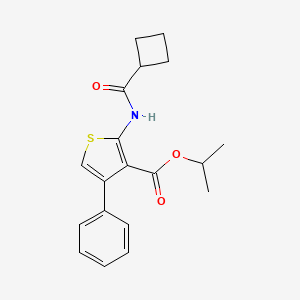![molecular formula C17H17NO3 B5807179 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid](/img/structure/B5807179.png)
1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound features a benzo[g]indole core, which is a fused ring system combining benzene and indole structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole derivatives. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization steps introduce the ethyl, methoxy, and carboxylic acid groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available starting materials. The use of microwave irradiation and one-pot, multi-component reactions can enhance the efficiency and yield of the synthesis. These methods are advantageous for large-scale production due to their operational simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring and its substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural similarity to natural indoles makes it a valuable tool for investigating biological processes and interactions.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound may be
Propriétés
IUPAC Name |
1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-4-18-10(2)15(17(19)20)13-9-14(21-3)11-7-5-6-8-12(11)16(13)18/h5-9H,4H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZIRBAWCJUNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701331156 |
Source


|
| Record name | 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647547 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
374544-14-6 |
Source


|
| Record name | 1-ethyl-5-methoxy-2-methylbenzo[g]indole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701331156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-HYDROXY-3-METHYLBUT-1-YN-1-YL)-N-[(4-METHYLPHENYL)METHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5807103.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5807113.png)
![5-[(4-carboxyphenoxy)methyl]furan-2-carboxylic Acid](/img/structure/B5807120.png)
![[2-(2-Acetyl-3-oxobut-1-enyl)-5-(diethylamino)phenyl] acetate](/img/structure/B5807128.png)

![5,7-dimethyl-3-[({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5807136.png)
![N-[4-(dimethylamino)phenyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5807137.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![N-{4-[(3-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5807161.png)

![1-(1-Propylpiperidin-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)
![6H-PYRROLO[3,4-D]PYRIDAZINE, 6-ETHYL-1,4,5,7-TETRAMETHYL-](/img/structure/B5807202.png)
